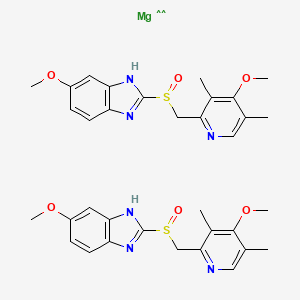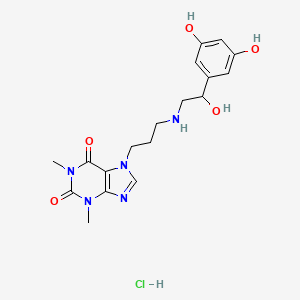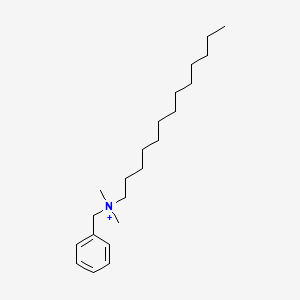
Benzyl-dimethyl-tridecylazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl-dimethyl-tridecylazanium is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to disrupt microbial cell membranes, making it an effective antimicrobial agent.
準備方法
Synthetic Routes and Reaction Conditions: Benzyl-dimethyl-tridecylazanium can be synthesized through a quaternization reaction. This involves the reaction of benzyl chloride with dimethylamine and tridecylamine under controlled conditions. The reaction typically occurs in an organic solvent such as toluene or ethanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The final product is purified through crystallization or distillation to achieve the desired purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the benzyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can facilitate substitution reactions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Methyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
Benzyl-dimethyl-tridecylazanium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: Acts as an antimicrobial agent, disrupting microbial cell membranes and inhibiting growth.
Medicine: Investigated for its potential use in disinfectants and antiseptics due to its antimicrobial properties.
Industry: Utilized in the formulation of cleaning agents, detergents, and fabric softeners.
作用機序
The primary mechanism by which benzyl-dimethyl-tridecylazanium exerts its effects is through the disruption of microbial cell membranes. The compound integrates into the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. This action is particularly effective against a broad spectrum of bacteria and fungi.
類似化合物との比較
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide (CTAB): Used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium chloride: Similar in structure and function, used in various industrial applications.
Uniqueness: Benzyl-dimethyl-tridecylazanium stands out due to its specific alkyl chain length and benzyl group, which confer unique properties such as enhanced antimicrobial activity and better solubility in organic solvents compared to other quaternary ammonium compounds.
特性
分子式 |
C22H40N+ |
|---|---|
分子量 |
318.6 g/mol |
IUPAC名 |
benzyl-dimethyl-tridecylazanium |
InChI |
InChI=1S/C22H40N/c1-4-5-6-7-8-9-10-11-12-13-17-20-23(2,3)21-22-18-15-14-16-19-22/h14-16,18-19H,4-13,17,20-21H2,1-3H3/q+1 |
InChIキー |
VVZBFOKBSDGVGZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


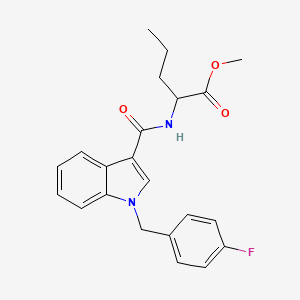

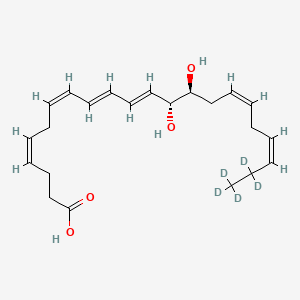
![[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium-2-yl]methyl]carbamate;chloride](/img/structure/B10775755.png)
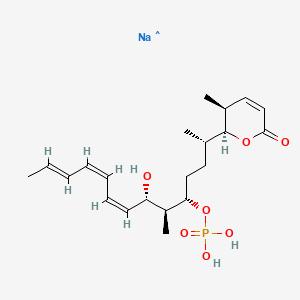
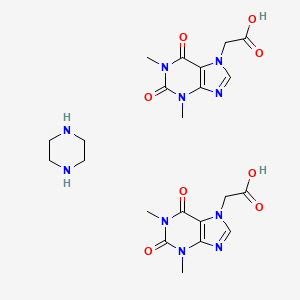
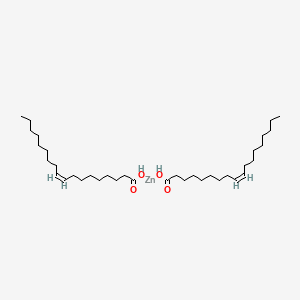
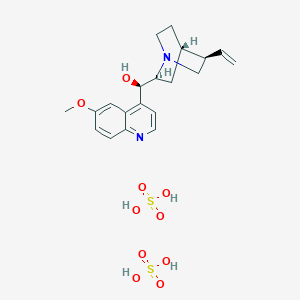


![(10R,12S)-N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10775813.png)
